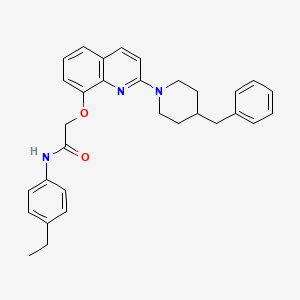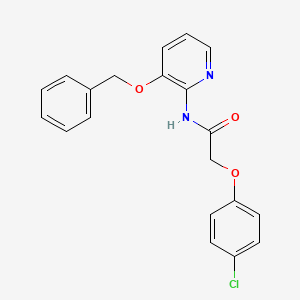
2-(4-chlorophenoxy)-N-(3-phenylmethoxypyridin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-(3-phenylmethoxypyridin-2-yl)acetamide (2-CPMPA), is an organic compound that has been used in scientific research for various applications. It is a member of the phenoxyacetamides, which are a class of compounds that are derived from the condensation of an amide group with a phenoxy group. 2-CPMPA has been used in the study of enzymatic and non-enzymatic processes, including in the study of enzymes, hormones, and other biologically active molecules.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 2-(4-chlorophenoxy)-N-(3-phenylmethoxypyridin-2-yl)acetamide involves the reaction of 4-chlorophenol with 2-bromoacetyl bromide to form 2-(4-chlorophenoxy)acetophenone. This intermediate is then reacted with 2-(3-phenylmethoxy)pyridine to form the final product.
Starting Materials
4-chlorophenol, 2-bromoacetyl bromide, 2-(3-phenylmethoxy)pyridine
Reaction
Step 1: 4-chlorophenol is reacted with 2-bromoacetyl bromide in the presence of a base such as potassium carbonate to form 2-(4-chlorophenoxy)acetophenone., Step 2: 2-(4-chlorophenoxy)acetophenone is then reacted with 2-(3-phenylmethoxy)pyridine in the presence of a base such as sodium hydride to form the final product, 2-(4-chlorophenoxy)-N-(3-phenylmethoxypyridin-2-yl)acetamide.
Mecanismo De Acción
2-(4-chlorophenoxy)-N-(3-phenylmethoxypyridin-2-yl)acetamide is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). It binds to the active site of the enzyme and prevents the formation of prostaglandins, which are involved in the regulation of inflammation and other physiological processes. Additionally, it is thought to bind to other enzymes and proteins, including those involved in the metabolism of drugs and other molecules.
Efectos Bioquímicos Y Fisiológicos
2-(4-chlorophenoxy)-N-(3-phenylmethoxypyridin-2-yl)acetamide has been shown to have various biochemical and physiological effects. In studies, it has been shown to inhibit the production of prostaglandins, which are involved in the regulation of inflammation and other physiological processes. Additionally, it has been shown to inhibit the activity of other enzymes and proteins, including those involved in the metabolism of drugs and other molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chlorophenoxy)-N-(3-phenylmethoxypyridin-2-yl)acetamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, and it can be synthesized in a variety of ways depending on the desired application. Additionally, it has been shown to have various biochemical and physiological effects, making it a useful tool for studying biological processes. One limitation is that it is not as widely used as other compounds, so it may be difficult to find the necessary reagents and equipment for its synthesis and use.
Direcciones Futuras
The future of 2-(4-chlorophenoxy)-N-(3-phenylmethoxypyridin-2-yl)acetamide in scientific research is promising. It has already been used in the study of enzymatic and non-enzymatic processes, and it has been suggested that it may be useful in the study of other biological processes, such as the regulation of inflammation and other physiological processes. Additionally, it may be useful in developing new drugs and therapies, as well as in the study of drug metabolism. Finally, further research may reveal new applications for 2-(4-chlorophenoxy)-N-(3-phenylmethoxypyridin-2-yl)acetamide in various scientific fields.
Aplicaciones Científicas De Investigación
2-(4-chlorophenoxy)-N-(3-phenylmethoxypyridin-2-yl)acetamide has been used in a variety of scientific research applications. It has been used in the study of enzymatic and non-enzymatic processes, including in the study of enzymes, hormones, and other biologically active molecules. It has also been used as a substrate for the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. Additionally, it has been used in the study of the binding of drugs to proteins, as well as in the study of the structure and function of proteins.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-(3-phenylmethoxypyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3/c21-16-8-10-17(11-9-16)25-14-19(24)23-20-18(7-4-12-22-20)26-13-15-5-2-1-3-6-15/h1-12H,13-14H2,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOASOWSERTJAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(3-phenylmethoxypyridin-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

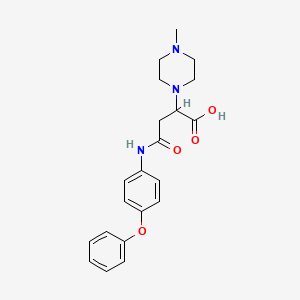
![Tert-butyl N-[[3-(methylamino)oxolan-3-yl]methyl]carbamate](/img/structure/B2781560.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2781561.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2,5-dimethylbenzamide;hydrochloride](/img/structure/B2781563.png)
![3-[(3-chlorophenyl)sulfonyl]-7-(diethylamino)-6-fluoro-1-(4-methylbenzyl)quinolin-4(1H)-one](/img/structure/B2781566.png)
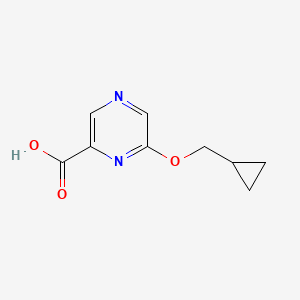
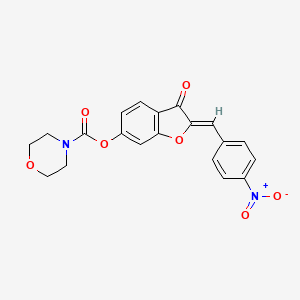
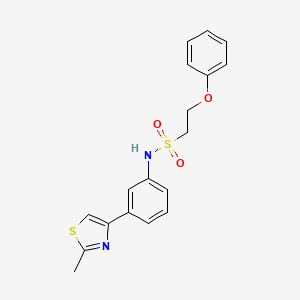
![2-{4-[(2,5-difluorophenyl)sulfonyl]piperazin-1-yl}-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2781574.png)
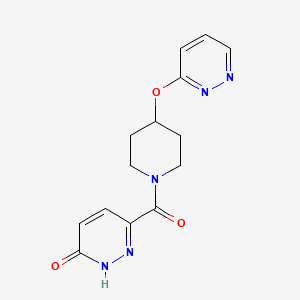
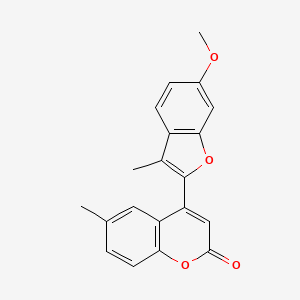
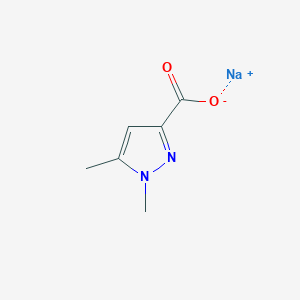
![N-(2-chlorobenzyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2781579.png)
